5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-1-(3-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves condensation reactions, typically under the presence of catalysts like potassium hydroxide (KOH) or in specific environments conducive to promoting the desired chemical bonds. For instance, Al-Refai et al. (2014) synthesized a pyrimidine compound involving the condensation of certain precursors in the presence of KOH, which is a common approach in such syntheses (Al-Refai et al., 2014).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be complex, with various substituents influencing the overall geometry and properties of the molecule. For example, a study by Trilleras et al. (2009) on similar pyrimidine compounds noted that the pyrimidine rings can adopt various conformations, and the substituents can significantly influence these conformations (Trilleras et al., 2009).
Chemical Reactions and Properties
Pyrimidine derivatives are known for their reactivity, particularly in the formation of different types of bonds and reactions with other chemical entities. The studies by Fujita et al. (1965) and Nigam et al. (1981) demonstrate the versatility of pyrimidine derivatives in undergoing various chemical reactions, such as condensation with aldehydes or reactions with diazotised bases (Fujita et al., 1965), (Nigam et al., 1981).
Scientific Research Applications
Chemical Synthesis and Derivatives
The complex chemical structure of 5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-1-(3-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been explored in various synthetic routes and derivative formations. In one study, derivatives of pyrimidine were synthesized, including tetra-substituted pyrimidine, triazolopyrimidine, and pyrazolo[3,4-d]pyrimidine, demonstrating the compound's versatility in forming heterocyclic structures with potential biological activities (Ahmed, El-bahai, Nasser, & Abd El-Salam, 2003).
Antimicrobial and Antiviral Activity
Another significant area of research focuses on the antimicrobial and antiviral potential of derivatives. One study synthesized various hydrazones from 4-aminobenzoic acid, showing promising antimycobacterial activity against Mycobacterium fortuitum and Mycobacterium tuberculosis, highlighting the therapeutic potential of compounds related to 5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-1-(3-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in treating tuberculosis (Küçükgüzel, Rollas, Küçükgüzel, & Kiraz, 1999).
Photophysical Properties
The compound's structure lends itself to studies on photophysical properties. Research into unsymmetrically substituted 1,4-dihydropyridines, related in structural complexity, shows how such compounds undergo photoinduced aromatization, resulting in various pyridine derivatives. This research highlights the potential for utilizing similar complex molecules in developing photoactive materials (Memarian, Abdoli-Senejani, & Döpp, 2007).
Antiretroviral Activity
A study on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, structurally related compounds, demonstrated marked inhibitory effects against retrovirus replication. These findings suggest potential applications in antiretroviral therapy, with specific compounds showing significant activity against human immunodeficiency virus and Moloney murine sarcoma virus (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Conformational Studies and Polymorphism
The chemical and physical properties of compounds like 5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-1-(3-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione are also studied for their conformational polymorphism. Research into hexamorphic crystal systems of similar compounds underscores the importance of understanding the thermodynamic stability relationships between polymorphs for pharmaceutical applications (Yu, Stephenson, Mitchell, Bunnell, Snorek, Bowyer, Borchardt, & Stowell, 2000).
properties
IUPAC Name |
(5E)-5-[[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene]-1-(3-ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O6S/c1-2-32-15-5-3-4-13(10-15)26-22(29)18(21(28)25-23(26)34)12-16-7-9-20(33-16)17-11-14(27(30)31)6-8-19(17)24/h3-12H,2H2,1H3,(H,25,28,34)/b18-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDDBSBIXIVUEG-LDADJPATSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)N2C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)[N+](=O)[O-])Cl)C(=O)NC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)[N+](=O)[O-])Cl)/C(=O)NC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene]-1-(3-ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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